molecular formula C24H17N B15341032 Benz(c)acridine, 7-methyl-9-phenyl- CAS No. 21075-41-2

Benz(c)acridine, 7-methyl-9-phenyl-

Cat. No.: B15341032
CAS No.: 21075-41-2
M. Wt: 319.4 g/mol
InChI Key: VRUNPUJKTLIJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz©acridine, 7-methyl-9-phenyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C24H17N, is characterized by its unique structure, which includes a benzene ring fused to an acridine core, with methyl and phenyl substituents at specific positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine, 7-methyl-9-phenyl- can be achieved through various synthetic routes. One common method involves the Friedlander synthesis, where the salt of anthranilic acid is treated with 2-cyclohexenone at elevated temperatures . Another approach is the Bernthsen synthesis, which involves the reaction of diphenylamine with a suitable acylating agent, followed by cyclization . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Benz©acridine, 7-methyl-9-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Benz©acridine, 7-methyl-9-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aromatic rings and the nitrogen atom in the acridine core .

Common Reagents and Conditions: Common reagents used in the reactions of Benz©acridine, 7-methyl-9-phenyl- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction may yield amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the acridine core .

Scientific Research Applications

Benz©acridine, 7-methyl-9-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, acridine derivatives, including Benz©acridine, 7-methyl-9-phenyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds are known to interact with DNA, making them useful in the development of therapeutic agents. Additionally, Benz©acridine, 7-methyl-9-phenyl- is used in the development of fluorescent dyes and materials for imaging and diagnostic purposes .

Properties

CAS No.

21075-41-2

Molecular Formula

C24H17N

Molecular Weight

319.4 g/mol

IUPAC Name

7-methyl-9-phenylbenzo[c]acridine

InChI

InChI=1S/C24H17N/c1-16-20-13-11-18-9-5-6-10-21(18)24(20)25-23-14-12-19(15-22(16)23)17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

VRUNPUJKTLIJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.